molecular formula C19H21ClFN3O3S B2507016 4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide CAS No. 478259-18-6

4-chloro-N'-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide

Cat. No.: B2507016
CAS No.: 478259-18-6
M. Wt: 425.9
InChI Key: NXTMWBSPLKEKKP-UHFFFAOYSA-N
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Description

4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is a complex organic compound with the molecular formula C19H21ClFN3O3S . This compound is characterized by the presence of a chlorobenzene sulfonohydrazide moiety linked to a piperidine ring substituted with a fluorobenzyl group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide involves multiple stepsThe final step involves the coupling of the piperidine derivative with the chlorobenzene sulfonohydrazide under controlled conditions . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of 4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide can be compared with other similar compounds, such as:

    4-chloro-N’-{[1-(2-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide: Similar structure but with a different position of the fluorine atom on the benzyl group.

    4-chloro-N’-{[1-(4-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide: Another positional isomer with the fluorine atom at the para position.

    4-chloro-N’-{[1-(3-chlorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide: Similar compound with a chlorine atom instead of fluorine on the benzyl group.

These comparisons highlight the uniqueness of 4-chloro-N’-{[1-(3-fluorobenzyl)-4-piperidinyl]carbonyl}benzenesulfonohydrazide in terms of its specific substituents and their positions, which can significantly influence its chemical and biological properties.

Properties

IUPAC Name

N'-(4-chlorophenyl)sulfonyl-1-[(3-fluorophenyl)methyl]piperidine-4-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O3S/c20-16-4-6-18(7-5-16)28(26,27)23-22-19(25)15-8-10-24(11-9-15)13-14-2-1-3-17(21)12-14/h1-7,12,15,23H,8-11,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTMWBSPLKEKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NNS(=O)(=O)C2=CC=C(C=C2)Cl)CC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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